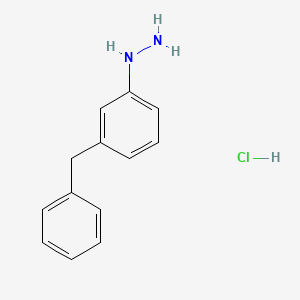

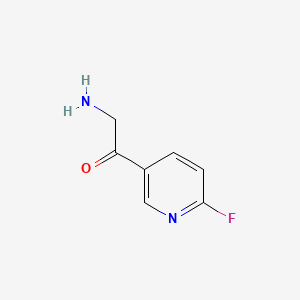

(4-hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

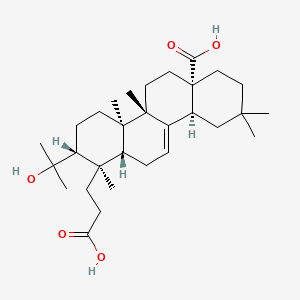

JWH 081 4-hydroxynaphthyl metabolite is a synthetic cannabinoid metabolite derived from JWH 081, a cannabimimetic indole. This compound is known for its interaction with cannabinoid receptors, particularly the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The metabolite is detectable in both serum and urine, making it significant in forensic and toxicological studies .

Mechanism of Action

Mode of Action

The JWH 081 4-hydroxynaphthyl metabolite acts as a cannabinoid agonist, meaning it binds to and activates the cannabinoid receptors . This interaction results in a series of changes within the cell, typically involving the modulation of the activity of various signaling pathways.

Pharmacokinetics

It is known that the metabolite is detectable in both serum and urine , suggesting that it is absorbed into the bloodstream and subsequently excreted by the kidneys.

Result of Action

Given its agonistic action on the cannabinoid receptors, it is likely to produce effects similar to those of other cannabinoids, such as analgesia .

Biochemical Analysis

Biochemical Properties

The JWH 081 4-hydroxynaphthyl metabolite interacts with the central cannabinoid (CB 1) receptor, showing a preference for this receptor over the peripheral cannabinoid (CB 2) receptor .

Cellular Effects

Given its interaction with the CB 1 receptor, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with the CB 1 receptor, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of JWH 081 4-hydroxynaphthyl metabolite in animal models are not well studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 081 4-hydroxynaphthyl metabolite involves the hydroxylation of JWH 081. The parent compound, JWH 081, is synthesized through a multi-step process that includes the formation of the indole core, followed by the attachment of the naphthoyl group. The hydroxylation step typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position on the naphthyl ring .

Industrial Production Methods

Industrial production of JWH 081 4-hydroxynaphthyl metabolite is not well-documented due to its primary use in research and forensic applications. the synthesis would likely follow similar steps as the laboratory synthesis, scaled up with appropriate industrial equipment and safety protocols.

Chemical Reactions Analysis

Types of Reactions

JWH 081 4-hydroxynaphthyl metabolite undergoes several types of chemical reactions, including:

Oxidation: Introduction of the hydroxyl group.

Reduction: Potential reduction of the carbonyl group to form alcohols.

Substitution: Possible substitution reactions at the indole or naphthyl rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for hydroxylation.

Reducing Agents: Like sodium borohydride for reduction reactions.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted indoles or naphthyl compounds .

Scientific Research Applications

JWH 081 4-hydroxynaphthyl metabolite has various applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects and toxicological properties.

Industry: Utilized in forensic toxicology to detect synthetic cannabinoid use in biological samples.

Comparison with Similar Compounds

Similar Compounds

JWH 015: Another cannabimimetic indole with a preference for CB2 receptors.

JWH 018: A synthetic cannabinoid with high affinity for CB1 receptors.

JWH 073: Similar in structure to JWH 018 but with a different alkyl chain length.

Uniqueness

JWH 081 4-hydroxynaphthyl metabolite is unique due to its specific hydroxylation pattern, which affects its binding affinity and selectivity for cannabinoid receptors. This hydroxylation also influences its metabolic stability and detectability in biological samples .

Properties

IUPAC Name |

(4-hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-8-15-25-16-21(18-10-6-7-12-22(18)25)24(27)20-13-14-23(26)19-11-5-4-9-17(19)20/h4-7,9-14,16,26H,2-3,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZBBFXTYNKESE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017697 |

Source

|

| Record name | JWH-081 4-Hydroxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393345-76-0 |

Source

|

| Record name | JWH-081 4-Hydroxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.